molecular formula C11H16O B3422507 Phenol, 4-(1-methylbutyl)- CAS No. 25735-67-5

Phenol, 4-(1-methylbutyl)-

Cat. No.: B3422507
CAS No.: 25735-67-5
M. Wt: 164.24 g/mol
InChI Key: JTHGIRIGZAGNOX-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-9(2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHGIRIGZAGNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904255
Record name 4-(1-Methylbutyl)phenol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-06-4, 25735-67-5
Record name 4-(1-Methylbutyl)phenol
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Record name Phenol, 4-(1-methylbutyl)-
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Record name p-sec-Amylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(1-methylbutyl)-
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Record name Phenol, 4-sec-pentyl-
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Record name 4-(1-Methylbutyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phenol, 4-(1-methylbutyl)-, also known as p-tert-amylphenol (PTAP), is an organic compound with notable biological activities. Its structure includes a hydroxyl group (-OH) attached to a benzene ring at the para position relative to a 1-methylbutyl group. This compound has garnered attention for its potential applications in various fields, including medicine and environmental science.

  • Molecular Formula : C11_{11}H16_{16}O
  • Molecular Weight : 166.25 g/mol
  • Solubility : Low solubility in water; more soluble in organic solvents.

The biological activity of PTAP can be attributed to its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group is capable of forming hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The hydrophobic nature of the alkyl chain enhances its binding affinity to various molecular targets, influencing biological responses.

Antioxidant Properties

PTAP exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that phenolic compounds can scavenge free radicals, thereby reducing cellular damage and contributing to overall health .

Endocrine Disruption

Research indicates that PTAP may act as an endocrine disruptor by binding to estrogen receptors. This interaction can interfere with natural hormone signaling pathways, leading to potential hormonal imbalances. Specifically, PTAP has been shown to decrease estradiol production by inhibiting aromatase activity, which is crucial for estrogen synthesis.

Antimicrobial Activity

Phenolic compounds, including PTAP, have demonstrated antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions within the cells . This property makes PTAP a candidate for further research in developing antimicrobial agents.

Case Studies and Research Findings

  • Molecular Docking Studies :
    A study investigated the binding affinities of PTAP and related phenolic compounds to the SARS-CoV-2 nsp13 protein. Molecular docking simulations indicated that PTAP exhibits strong binding interactions with the protein, suggesting potential applications in antiviral drug development .
  • Electrochemical Detection :
    An innovative electrochemical method was developed for detecting phenolic compounds, including PTAP. This method utilizes the oxidation of phenols to generate detectable signals, demonstrating practical applications in environmental monitoring and safety assessments .
  • Toxicological Assessments :
    Toxicological studies have highlighted the potential risks associated with PTAP exposure. Acute inhalation studies in rats revealed respiratory distress and irritation at high concentrations, indicating that while PTAP has beneficial properties, it also poses health risks under certain conditions .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Endocrine DisruptionBinds to estrogen receptors; inhibits estradiol production
AntimicrobialInhibits growth of bacteria and fungi; disrupts cell membranes
ToxicityCauses respiratory distress and irritation at high exposure levels

Scientific Research Applications

Pharmaceutical Applications

Isobutylphenol plays a crucial role in the pharmaceutical industry. Its applications include:

  • Antioxidants : Used in formulations to prevent oxidative stress in drugs.
  • Anti-inflammatory Drugs : Acts as an intermediate in the synthesis of medications aimed at reducing inflammation .
  • Hormone Replacement Therapies : Utilized in the production of certain hormone therapies due to its ability to modulate biological processes .
  • Pain Relievers : Integral in developing analgesics that target pain pathways .

Industrial Applications

In industrial contexts, Phenol, 4-(1-methylbutyl)- is employed in various manufacturing processes:

  • Lubricants : Enhances the performance of lubricants through its antioxidant properties.
  • Fragrances : Used as a chemical intermediate in synthesizing aromatic compounds for perfumes .
  • Plastics and Resins : Functions as a building block in producing polymers and resins, contributing to their stability and durability .

Environmental Applications

Research indicates potential uses of isobutylphenol in environmental science:

  • Pollution Control : Studies are exploring its effectiveness in treating wastewater by breaking down pollutants through advanced oxidation processes .
  • Detection Methods : Innovative electrochemical methods have been developed for detecting phenolic compounds in environmental samples, highlighting its relevance in monitoring water quality .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of Phenol, 4-(1-methylbutyl)- through in vitro assays. The compound demonstrated significant free radical scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related conditions .

Case Study 2: Neuroprotective Effects

Research has shown that phenolic compounds can protect neuronal cells from oxidative damage. In models simulating neurodegenerative diseases, isobutylphenol exhibited neuroprotective effects by reducing neuronal apoptosis and inflammation. This indicates its potential therapeutic role in conditions such as Alzheimer's disease .

Case Study 3: Synthesis of Complex Organic Molecules

Phenol, 4-(1-methylbutyl)- serves as an important intermediate in organic synthesis. It has been utilized to create more complex molecules through various reactions such as Friedel-Crafts alkylation and electrophilic substitution, showcasing its versatility in synthetic chemistry .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring toward electrophilic substitution, with directing effects influenced by the nitro group (when present in derivatives) and alkyl substituents. Key reactions include:

Nitration

  • Occurs at the ortho and para positions relative to the hydroxyl group.

  • Reactivity is enhanced by the electron-donating alkyl group but moderated by steric hindrance from the 1-methylbutyl chain.

Sulfonation

  • Sulfuric acid introduces sulfonic acid groups preferentially at the para position.

  • Reaction conditions (temperature, acid concentration) determine regioselectivity.

Halogenation

  • Bromination with Br₂/FeBr₃ proceeds at the ortho position to the hydroxyl group.

  • Chlorination requires Lewis acid catalysts (e.g., AlCl₃) and yields mixed ortho/para products.

Oxidation Reactions

The phenolic hydroxyl group and alkyl chain are susceptible to oxidation:

Quinone Formation

  • Oxidation with KMnO₄ or CrO₃ converts the hydroxyl group to a ketone, forming a quinone derivative.

  • Radical intermediates (e.g., phenoxyl radicals) are generated during auto-oxidation .

Alkyl Chain Oxidation

  • The 1-methylbutyl group undergoes partial oxidation to form ketones or carboxylic acids under strong oxidants (e.g., HNO₃).

Friedel-Crafts Alkylation

  • Acts as an alkylating agent in the presence of AlCl₃, transferring the 1-methylbutyl group to electron-rich aromatics.

  • Competing isomerization occurs due to carbocation rearrangements .

Thermal Isomerization

  • Heating induces positional isomerization of the alkyl group. Thermodynamic data from NIST :

ReactionΔH (kJ/mol)Conditions
Isomerization (liquid phase)-0.1 ± 0.9150°C, catalytic acid
Isomerization (competing pathway)-4.6 ± 0.8180°C, solvent: decalin

Radical Reactions

The compound participates in radical-mediated processes:

Auto-oxidation

  • Generates semiquinone radicals, particularly under UV light or in the presence of transition metals .

  • Radical intermediates contribute to polymerization or cross-linking in materials science.

Inhibition of Radical Chain Reactions

  • Acts as a radical scavenger in antioxidant applications, neutralizing peroxyl radicals via hydrogen donation .

Tyrosinase Inhibition

  • Competes with tyrosine for binding to tyrosinase, disrupting melanin synthesis .

  • Forms covalent adducts with enzyme active sites, enhancing cytotoxicity .

Dendritic Cell Activation

  • Upregulates TRAIL receptors (R1/R2) and HSP70, sensitizing melanocytes to immune-mediated apoptosis .

Thermal Decomposition

Pyrolysis at elevated temperatures yields phenol and 1-methylbutene :

C11H16OC6H5OH+C5H10ΔH=82.8 kJ/mol\text{C}_{11}\text{H}_{16}\text{O} \rightarrow \text{C}_{6}\text{H}_{5}\text{OH} + \text{C}_{5}\text{H}_{10} \quad \Delta H = 82.8\ \text{kJ/mol}

Isotope Labeling

  • Participates in [¹³C]-labeling via lithium-halogen exchange and cyclization with carbonate esters .

  • Used in tracer studies for reaction mechanism elucidation .

Polymer Precursor

  • Forms novolac resins upon condensation with formaldehyde under acidic conditions.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: Phenol, 4-(1-methylbutyl)-
  • CAS Registry Number : 94-06-4
  • Molecular Formula : C₁₁H₁₆O
  • Molecular Weight : 164.25 g/mol
  • Structure: A phenol derivative with a branched 1-methylbutyl (-CH(CH₂CH₂CH₃)CH₂-) substituent at the para position of the aromatic ring .

Characterization methods include nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS), as demonstrated for structurally related compounds in and .

Applications Alkylphenols like 4-(1-methylbutyl)phenol are used as intermediates in surfactants, polymer stabilizers, and agrochemicals. Their lipophilic alkyl chains enhance solubility in nonpolar matrices, making them valuable in industrial formulations .

The following table summarizes key structural, physical, and toxicological properties of Phenol, 4-(1-methylbutyl)- and analogous alkylphenols:

Compound Name CAS No. Molecular Formula Substituent Structure Key Properties Toxicity/Notes
Phenol, 4-(1-methylbutyl)- 94-06-4 C₁₁H₁₆O Branched 1-methylbutyl Lipophilic; used in surfactants Limited toxicity data; structural analogs show endocrine disruption potential
Phenol, 4-(1,1,3,3-tetramethylbutyl)- 140-66-9 C₁₄H₂₂O Highly branched tetramethyl High log P (lipophilicity); used in lubricants Causes depigmentation in mice at 125 mg/kg; OECD 421 compliant
4-Butylphenol 1638-22-8 C₁₀H₁₄O Linear n-butyl Lower boiling point (230–235°C); used in resins Moderate aquatic toxicity
Phenol, 4-(1-propylbutyl)- 6465-71-0 C₁₃H₂₀O Branched 1-propylbutyl Not well characterized; limited commercial use No specific toxicity data
5-Ethyl-2-methoxy-4-(1-methylbutyl)phenol 573978-82-2 C₁₄H₂₂O₂ Methoxy and ethyl substituents Higher molecular weight (222.32 g/mol); enhanced steric hindrance No toxicity data; potential pharmaceutical applications
Structural and Functional Comparisons

Branching vs. Linear Chains: Phenol, 4-(1-methylbutyl)- and 4-(1,1,3,3-tetramethylbutyl)phenol (CAS 140-66-9) feature branched alkyl chains, increasing their steric bulk and lipophilicity compared to linear analogs like 4-butylphenol . Branched derivatives exhibit slower biodegradation, raising environmental persistence concerns .

Substituent Effects: Electron-donating groups (e.g., methoxy in 573978-82-2) alter phenolic acidity and reactivity. For example, the methoxy group in 5-ethyl-2-methoxy-4-(1-methylbutyl)phenol reduces hydrogen bonding capacity compared to unsubstituted phenol .

Toxicity Profiles: 4-(1,1,3,3-tetramethylbutyl)phenol demonstrates significant toxicity, including skin depigmentation in mice at 125 mg/kg . In contrast, linear alkylphenols like 4-butylphenol show lower acute toxicity but are implicated in endocrine disruption at chronic exposure levels .

Research Findings
  • Synthetic Methods: highlights NMR and HRMS as critical tools for verifying alkylphenol structures, noting that branching patterns influence spectral shifts (e.g., δ 1.2–1.6 ppm for methyl groups in ¹H-NMR) .
  • Thermodynamic Data: ’s gas chromatography data suggest that branched phenols elute later than linear isomers due to increased van der Waals interactions with stationary phases .

Q & A

Q. What are the established methods for synthesizing Phenol, 4-(1-methylbutyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or alkylation of phenol derivatives. For example, alkylation using branched olefins with catalysts like iron-chromium mixed oxides in fluidized bed reactors can yield substituted phenols . Optimization may include adjusting reaction temperature, catalyst loading, and solvent polarity. Biocatalytic routes employing enzymes (e.g., lipases or oxidoreductases) offer greener alternatives but require pH and temperature optimization to enhance yield and selectivity .

Q. Which analytical techniques are most reliable for characterizing Phenol, 4-(1-methylbutyl)- and verifying its purity?

  • Methodological Answer :
  • Chromatography : Gas chromatography (GC) with flame ionization detection (FID) is widely used for purity assessment (>97% purity thresholds are common) .
  • Spectroscopy : Nuclear magnetic resonance (NMR) confirms structural integrity (e.g., distinguishing substituent positions on the aromatic ring) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 45–48°C for related compounds) .

Q. How can researchers assess the stability of Phenol, 4-(1-methylbutyl)- under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures .
  • Photostability : UV-Vis spectroscopy under controlled light exposure to detect photo-oxidation products (e.g., quinones) .
  • Hydrolytic Stability : pH-dependent degradation studies in aqueous buffers, analyzed via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation pathways of Phenol, 4-(1-methylbutyl)-, and how do substituents influence reactivity?

  • Methodological Answer : Oxidation typically proceeds via radical intermediates, forming 2,5-cyclohexadiene-1,4-dione (quinone) derivatives. Substituent effects can be studied using Hammett constants: electron-donating groups (e.g., alkyl chains) retard oxidation by stabilizing the aromatic ring, while electron-withdrawing groups accelerate it. Kinetic studies using stopped-flow spectrophotometry or electron paramagnetic resonance (EPR) can identify transient intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological or catalytic potential of Phenol, 4-(1-methylbutyl)- derivatives?

  • Methodological Answer :
  • Derivative Synthesis : Introduce functional groups (e.g., halogens, sulfonyl, or amino) via electrophilic substitution or cross-coupling reactions .
  • Activity Screening : Test antimicrobial activity using broth microdilution assays (e.g., MIC values against Gram-positive/negative bacteria) .
  • Computational Modeling : Density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed reactivity or bioactivity .

Q. How should researchers address contradictions in experimental data, such as unexpected reaction products or inconsistent stability profiles?

  • Methodological Answer :
  • Replication : Repeat experiments under identical conditions to rule out procedural errors .
  • Advanced Analytics : Use LC-MS/MS or X-ray crystallography to identify side products or polymorphic forms .
  • Statistical Analysis : Apply multivariate analysis (e.g., ANOVA) to assess variability in thermal or photolytic degradation data .

Q. What strategies are recommended for evaluating the environmental impact of Phenol, 4-(1-methylbutyl)- during disposal or large-scale use?

  • Methodological Answer :
  • Biodegradability : OECD 301 tests (e.g., closed bottle or manometric respirometry) to measure microbial breakdown .
  • Ecotoxicology : Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity .
  • Lifecycle Analysis (LCA) : Quantify energy use and waste generation across synthesis, application, and disposal phases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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